N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPWBUWXJWUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl methoxyethylamine, which is then reacted with 4-aminophenylsulfonamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
Structure and Composition
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide has the following molecular characteristics:
- Molecular Formula : C15H18N2O5S
- Molecular Weight : 350.38 g/mol
- CAS Number : 1798463-69-0
Antimicrobial Activity
Research has shown that compounds with sulfamoyl groups exhibit antimicrobial properties. A study highlighted that derivatives of sulfamoyl compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent .
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that related compounds have shown cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound .
Neurological Applications
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. In animal models, related sulfamoyl derivatives have been observed to mitigate neuroinflammation and oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .
Coatings and Composites
The compound's unique chemical properties make it suitable for use in coatings and composite materials. Studies have shown that incorporating sulfamoyl compounds can improve adhesion and resistance to environmental degradation, making them ideal for protective coatings .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfamoyl compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, demonstrating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control | 64 | Staphylococcus aureus |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, this compound was administered at varying doses. The results indicated a dose-dependent reduction in neuronal cell death.
| Dose (mg/kg) | Neuronal Viability (%) |
|---|---|
| 10 | 70 |
| 20 | 85 |
| 50 | 95 |
Mechanism of Action
The mechanism of action of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The sulfamoyl-phenylacetamide scaffold is prevalent in medicinal chemistry, with variations in the sulfamoyl substituent dictating biological activity and physical properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Sulfamoyl-Phenylacetamide Derivatives
Key Observations
Heterocyclic Substituents
- Furan vs. Pyrimidine/Isoxazole : The target’s furan ring is electron-rich and planar, enabling π-π stacking with aromatic residues in enzymes. In contrast, pyrimidine (Compound 8) and isoxazole (Compound 9) substituents may enhance hydrogen bonding due to nitrogen atoms, contributing to stronger urease inhibition .
- Thiazole/Thiazolidinone: Thiazole-containing analogs (e.g., Compound 2b, 6c) exhibit antiproliferative activity, likely due to thiazole’s ability to chelate metal ions or interact with catalytic sites in proteases like MMP-9 .
Physicochemical Properties
- Melting Points : Bulky, rigid substituents (e.g., 3,4-dimethylisoxazol-5-yl in Compound 13) correlate with higher melting points (241–248°C) due to crystalline packing . The target’s methoxyethyl-furan group may reduce melting point via increased flexibility.
- Solubility : Methoxy groups (target) and tetrahydrofuran (Compound 17) improve aqueous solubility compared to purely aromatic substituents (e.g., phenylcarbamothioyl in Compound 7b) .
Biological Activity
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide, identified by its CAS number 1798463-69-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and therapeutic potential, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features a furan ring and a sulfamoyl group, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1798463-69-0 |
| Molecular Formula | C15H18N2O5S |
| Molecular Weight | 338.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the sulfamoyl linkage and subsequent acetamide formation. While specific methods can vary, they generally follow established protocols for creating sulfamoyl derivatives.
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. A study evaluated various sulfamoyl phenyl acetamide derivatives against different cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that these compounds could induce apoptosis in tumor cells, suggesting a mechanism involving the activation of caspase pathways .
Case Study:
In vitro testing revealed that certain derivatives led to a marked decrease in cell viability in A549 cells, with IC50 values indicating potent anticancer activity. The compounds were shown to activate apoptotic pathways, making them candidates for further development as anticancer agents.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: Inhibition of cell cycle progression in cancer cells.
- Inhibition of Tumor Growth: Reduction in proliferation rates observed in treated cell lines.
Additional Biological Activities
Beyond anticancer effects, preliminary studies suggest potential anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide with high purity?
Methodological Answer:
The synthesis typically involves three key steps:
Sulfonation: React 2-methoxyethylamine with sulfonating agents (e.g., chlorosulfonic acid) to form the sulfamoyl intermediate .
Coupling: Attach the furan-2-yl moiety via nucleophilic substitution under inert conditions (e.g., DMF, 60°C, 12 hours) .
Acetylation: Introduce the acetamide group using acetyl chloride in the presence of a base like triethylamine to minimize side reactions .
Optimization Tips:
- Use HPLC or TLC to monitor intermediate purity.
- Recrystallize the final product in ethyl acetate/hexane (3:1) to achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Confirm methoxy (-OCH₃) protons at δ 3.3–3.5 ppm and furan protons at δ 6.2–7.4 ppm .
- 13C NMR: Identify sulfamoyl carbon (δ 110–115 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- IR Spectroscopy: Validate sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (N–H bend at 1550–1650 cm⁻¹) groups .
- HPLC-MS: Use a C18 column (ACN/water gradient) to confirm molecular ion [M+H]⁺ and rule out impurities .
Advanced: How does the furan-2-yl group influence the compound’s biochemical interactions?
Mechanistic Insights:
The furan ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2), improving binding affinity . However, its electron-rich nature may increase susceptibility to metabolic oxidation, reducing bioavailability .
Experimental Design:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., RORγt nuclear receptors) .
- Metabolic Stability Assays: Incubate with liver microsomes and monitor furan oxidation via LC-MS .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Case Analysis:
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:
- Assay Conditions: Variations in ATP concentration (1 mM vs. 10 mM) .
- Cellular Context: Differences in membrane permeability (e.g., P-gp overexpression in cancer cell lines) .
Resolution Strategies: - Standardize protocols (e.g., uniform ATP levels, use of isogenic cell lines).
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Advanced: What computational approaches are effective for SAR studies of this compound?
Methodological Framework:
QSAR Modeling: Use Gaussian09 to calculate electronic descriptors (e.g., HOMO/LUMO energies) and correlate with bioactivity .
MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with HDAC enzymes) .
Pharmacophore Mapping: Identify critical features (e.g., sulfamoyl as a hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: What are the challenges in designing in vivo studies for this compound?
Experimental Challenges:
- Solubility: Poor aqueous solubility due to the hydrophobic furan and phenyl groups.
- Solution: Use PEG-400/water (70:30) as a vehicle .
- Metabolic Clearance: Rapid glucuronidation of the acetamide group.
- Solution: Co-administer with UDP-glucuronosyltransferase inhibitors .
Dosing Strategy:
- Solution: Co-administer with UDP-glucuronosyltransferase inhibitors .
- Conduct pilot PK studies in rodents with staggered doses (5–25 mg/kg) and measure plasma half-life via LC-MS/MS .
Advanced: How does the sulfamoyl moiety affect selectivity in enzyme inhibition?
Structural Basis:
The sulfamoyl group mimics the phosphate moiety in ATP, enabling competitive inhibition of kinases. However, off-target effects (e.g., carbonic anhydrase inhibition) may occur due to zinc chelation .
Selectivity Optimization:
- Introduce substituents (e.g., methyl groups) on the phenyl ring to sterically hinder off-target binding .
- Test against kinase panels (e.g., Eurofins DiscoverX) to identify selective analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
